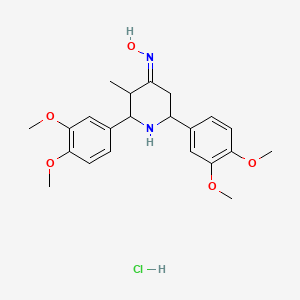
N-(3,4-difluorophenyl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(ethylthio)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets in the cells, leading to the modulation of various signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. The modulation of these pathways by this compound leads to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. In addition, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its anti-inflammatory properties. Moreover, this compound has been found to enhance the cognitive function and memory in animal models, suggesting its neuroprotective effects.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for in vitro and in vivo studies. In addition, this compound has been found to have low toxicity and side effects, making it a potential therapeutic agent for clinical use. However, the limitations of this compound include its limited solubility in water and the need for further optimization of the synthesis method to improve the yield and purity of the compound.
将来の方向性
For N-(3,4-difluorophenyl)-2-(ethylthio)benzamide research include the optimization of the synthesis method to improve the yield and purity of the compound, the identification of specific molecular targets of this compound, and the development of novel derivatives with improved pharmacological properties. Moreover, further studies are needed to investigate the potential clinical applications of this compound and its efficacy and safety in human trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. The mechanism of action of this compound involves its interaction with specific molecular targets in the cells, leading to the modulation of various signaling pathways. Although this compound has several advantages for lab experiments, further studies are needed to investigate its potential clinical applications and safety in human trials.
合成法
N-(3,4-difluorophenyl)-2-(ethylthio)benzamide can be synthesized through a multistep process involving the reaction of 3,4-difluoroaniline with ethyl thioglycolate, followed by the conversion of the resulting intermediate to this compound. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound can be optimized through modifications in the reaction conditions.
科学的研究の応用
N-(3,4-difluorophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumorigenesis. In addition, this compound has been reported to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Moreover, this compound has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUKSCCPCIDQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)



![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)

